REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:15][C:16]2[CH:21]=[C:20]([F:22])[CH:19]=[C:18]([F:23])[CH:17]=2)=[C:8]([CH:14]=1)[C:9]([O:11][CH2:12][CH3:13])=[O:10])([O-])=O.NC1C=CC=CC=1>C(O)C.C1COCC1>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:15][C:16]2[CH:17]=[C:18]([F:23])[CH:19]=[C:20]([F:22])[CH:21]=2)=[C:8]([CH:14]=1)[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Name
|
ethyl 5-nitro-2-(3,5-difluorophenoxy)benzoate
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C(C(=O)OCC)C1)OC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)OCC)C1)OC1=CC(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.696 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |